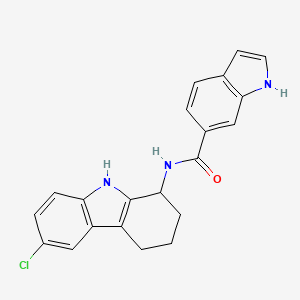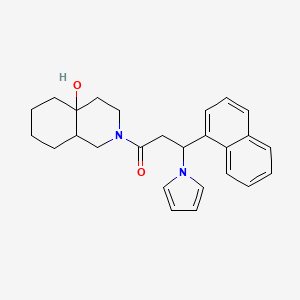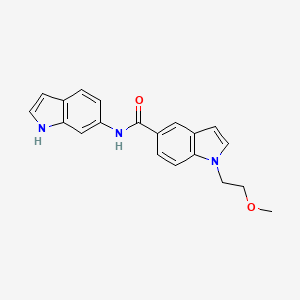![molecular formula C18H17N5O3 B10979656 (3-Nitrophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B10979656.png)
(3-Nitrophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-硝基苯基)[3-([1,2,4]三唑并[4,3-a]吡啶-3-基)哌啶-1-基]甲酮是一种复杂的有机化合物,其结构包含硝基苯基、三唑并吡啶和哌啶甲酮。该化合物因其潜在的生物活性及其在药物设计和开发中的应用而备受医药化学领域的关注。
准备方法
合成路线和反应条件
(3-硝基苯基)[3-([1,2,4]三唑并[4,3-a]吡啶-3-基)哌啶-1-基]甲酮的合成通常涉及多步有机反应。 一种常见的合成方法包括在微波辐射下烯胺腈与苯甲酰肼的环化反应,该方法无需催化剂且环保 。 该方法涉及酰胺交换机制,随后是与腈的亲核加成,最后通过缩合反应生成目标化合物 .
工业生产方法
虽然该化合物具体的工业生产方法尚未被广泛记录,但通常采用的是扩大实验室合成方法的规模。这包括优化反应条件,例如温度、溶剂选择和反应时间,以在工业规模上实现更高的产率和纯度。
化学反应分析
反应类型
(3-硝基苯基)[3-([1,2,4]三唑并[4,3-a]吡啶-3-基)哌啶-1-基]甲酮可以进行各种化学反应,包括:
氧化: 硝基苯基可以被氧化生成硝基衍生物。
还原: 硝基可以在适当的条件下被还原为氨基。
取代: 该化合物可以参与亲核取代反应,特别是在哌啶甲酮部分。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用还原剂,例如在钯催化剂 (Pd/C) 或硼氢化钠 (NaBH₄) 存在下使用氢气 (H₂)。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂来实现取代反应。
主要产物
这些反应产生的主要产物取决于所用试剂和具体条件。例如,硝基的还原会产生氨基衍生物,而取代反应则可以在哌啶甲酮部分引入各种官能团。
科学研究应用
(3-硝基苯基)[3-([1,2,4]三唑并[4,3-a]吡啶-3-基)哌啶-1-基]甲酮在科学研究中有多种应用:
医药化学: 由于其与各种生物靶标相互作用的能力,该化合物被研究作为治疗剂的潜在用途.
生物学研究: 该化合物用于研究其对细胞途径的影响及其作为特定酶抑制剂的潜力.
材料科学: 其独特的结构使其成为开发具有特定性能的新材料的候选者.
作用机制
(3-硝基苯基)[3-([1,2,4]三唑并[4,3-a]吡啶-3-基)哌啶-1-基]甲酮的作用机制涉及其与酶和受体等分子靶标的相互作用。 已知三唑并吡啶部分与酶活性位点相互作用,可能抑制其活性 。 硝基苯基也可以参与电子转移反应,影响细胞的氧化还原状态 .
相似化合物的比较
类似化合物
1,2,4-三唑并[3,4-b][1,3,4]噻二嗪: 这些化合物具有三唑环,并表现出相似的生物活性.
1,2,4-三唑并[1,5-a]吡啶: 这些化合物在结构上相似,并因其生物学特性而被用于医药化学.
独特性
(3-硝基苯基)[3-([1,2,4]三唑并[4,3-a]吡啶-3-基)哌啶-1-基]甲酮因其结构成分的组合而独一无二,这赋予了其独特的化学反应活性和生物活性。硝基苯基、三唑并吡啶部分和哌啶甲酮结构的存在使得该化合物能够与生物靶标进行多样化的相互作用,使其成为研究和开发中的通用化合物。
属性
分子式 |
C18H17N5O3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
(3-nitrophenyl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H17N5O3/c24-18(13-5-3-7-15(11-13)23(25)26)21-9-4-6-14(12-21)17-20-19-16-8-1-2-10-22(16)17/h1-3,5,7-8,10-11,14H,4,6,9,12H2 |
InChI 键 |
SYZQGMJVPUYTFQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=NN=C4N3C=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone](/img/structure/B10979608.png)

![methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10979612.png)

![N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B10979628.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide](/img/structure/B10979633.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10979641.png)
![2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B10979642.png)
![(2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B10979648.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B10979651.png)
![1-(cyclopropylmethyl)-4,6-dimethyl-2-oxo-N-[2-(pyrimidin-2-ylamino)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B10979652.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetamide](/img/structure/B10979659.png)
